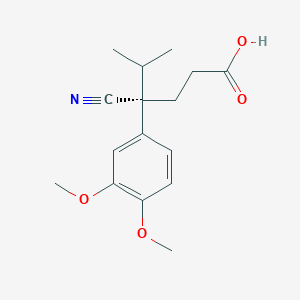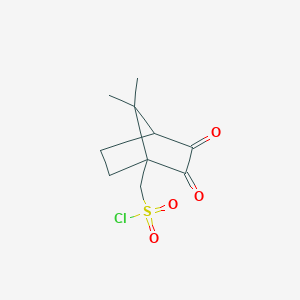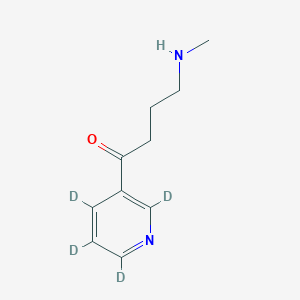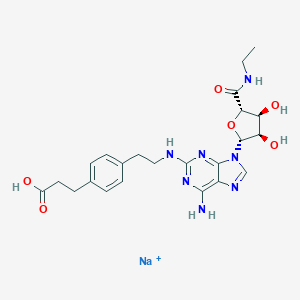![molecular formula C30H29BrN2O7 B023724 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine CAS No. 63660-21-9](/img/structure/B23724.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog This compound is structurally related to thymidine and is characterized by the presence of a bromine atom at the 5-position of the uracil ring and a bulky protecting group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine.
Bromination: The protected nucleoside is then brominated at the 5-position of the uracil ring using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the uracil ring.
Hydrolysis: The protecting group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include azido or thiol-substituted nucleosides.
Oxidation: Oxidized derivatives of the uracil ring.
Reduction: Reduced forms of the uracil ring.
Hydrolysis: Deprotected nucleosides.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt DNA replication and repair processes, leading to cell death. The bromine atom at the 5-position enhances the compound’s ability to form stable complexes with DNA polymerases, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the bulky protecting group at the 5’-position.
5-Iodo-2’-deoxyuridine: Similar structure but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is unique due to the presence of the bulky protecting group at the 5’-position, which can influence its incorporation into DNA and its interactions with DNA polymerases. This structural feature may enhance its stability and efficacy as a research tool and potential therapeutic agent.
Properties
CAS No. |
63660-21-9 |
|---|---|
Molecular Formula |
C30H29BrN2O7 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 |
InChI Key |
VEKIRSULPTVJLM-OYUWMTPXSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Synonyms |
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester](/img/structure/B23670.png)


![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

